

An In-depth Technical Guide to the Chemical Properties of Z-Thr-OMe

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Compound of Interest

Compound Name: Z-Thr-OMe

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This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Benzylloxycarbonyl-L-threonine methyl ester (**Z-Thr-OMe**), a crucial building block in synthetic peptide chemistry.

Core Chemical Properties

Z-Thr-OMe is a derivative of the amino acid L-threonine, where the amino group is protected by a benzylloxycarbonyl (Z) group and the carboxylic acid is protected as a methyl ester. This dual protection makes it a stable and versatile reagent for solution-phase peptide synthesis.[\[1\]](#) [\[2\]](#)

Structural and Physical Data

The fundamental properties of **Z-Thr-OMe** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference(s)
Synonyms	N-Carbobenzyloxy-L-threonine methyl ester, Z-L-Threonine methyl ester	[2]
CAS Number	57224-63-2	[2]
Molecular Formula	C ₁₃ H ₁₇ NO ₅	[3]
Molecular Weight	267.28 g/mol	[2][3]
Appearance	White to off-white solid/powder	[3]
Melting Point	92-94 °C	[2]
Optical Rotation [α] ²⁵ /D	-18° (c = 1 in methanol)	[2]
Purity	Typically ≥ 98% (by HPLC)	
Solubility	Soluble in DMSO (100 mg/mL), Methanol, Ethyl Acetate	[3]
Storage Conditions	0-8 °C, protect from moisture	

Structural Identifiers

Identifier Type	Identifier	Reference(s)
SMILES	COC(=O)--INVALID-LINK---- INVALID-LINK--O	[2]
InChI	1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17)/t9-,11+/m1/s1	[2]
InChI Key	OPZWAQJFQFYIIX-KOLCDFICSA-N	[2]

Spectroscopic Profile

The structural integrity of **Z-Thr-OMe** can be confirmed through various spectroscopic techniques. Below are the expected characteristic signals based on its molecular structure.

Technique	Expected Characteristics
¹ H NMR	Signals corresponding to the methyl protons of the ester and the threonine side chain, methine protons, the benzylic protons of the Z-group, and aromatic protons.
¹³ C NMR	Peaks for the methyl carbons, aliphatic carbons of the threonine backbone, the benzylic carbon, aromatic carbons, and two distinct carbonyl carbons (ester and carbamate).[4][5]
IR Spectroscopy	Strong absorption bands for the C=O stretching of the ester and carbamate (around 1750-1690 cm^{-1}), O-H stretching (broad, $\sim 3500 \text{ cm}^{-1}$), N-H stretching ($\sim 3300 \text{ cm}^{-1}$), C-O stretching ($\sim 1300-1000 \text{ cm}^{-1}$), and aromatic C=C bonds ($\sim 1600-1475 \text{ cm}^{-1}$).[6][7]
Mass Spectrometry	Molecular ion peak (M^+) at $\text{m/z} = 267$. Common fragments would correspond to the loss of the methoxy group, the benzyl group, or cleavage of the amino acid backbone.[8]

Reactivity and Applications

Z-Thr-OMe is primarily utilized as a building block in the chemical synthesis of peptides.[9] The protecting groups play a critical role in its reactivity:

- **Z (Benzylloxycarbonyl) Group:** This group protects the amine functionality, preventing it from acting as a nucleophile during peptide coupling reactions. It is stable under many reaction conditions but can be readily removed by catalytic hydrogenation.[10]

- **Methyl Ester Group:** This protects the carboxylic acid, preventing it from reacting with coupling agents or the amino groups of other molecules. It is typically removed by saponification (hydrolysis with a base like LiOH or NaOH) after the desired peptide chain has been assembled.

Its main application is in solution-phase peptide synthesis, where amino acids are coupled sequentially to build a peptide chain. The enhanced solubility and stability of **Z-Thr-OMe** make it an ideal reagent for these multi-step syntheses.^[9]

Experimental Protocols

Synthesis of Z-Thr-OMe

A common method for the synthesis of **Z-Thr-OMe** involves a two-step process starting from L-threonine.

Step 1: Esterification of L-Threonine L-threonine is first converted to its methyl ester hydrochloride. A general and convenient method involves the use of thionyl chloride in methanol.^[1]

- **Protocol:**
 - Suspend L-threonine (1.0 eq) in dry methanol at -10 °C.
 - Add thionyl chloride (3.6 eq) dropwise while maintaining the low temperature.
 - Allow the reaction mixture to warm to room temperature and stir for approximately 16 hours.^[1]
 - Evaporate the solvent and excess thionyl chloride under reduced pressure to yield crude threonine methyl ester hydrochloride.^[1]

Step 2: N-Protection with Benzyl Chloroformate The amino group of the newly formed threonine methyl ester is then protected with the Z-group.

- **Protocol:**

- Dissolve the crude threonine methyl ester hydrochloride in a saturated aqueous solution of sodium bicarbonate.
- While stirring vigorously at room temperature, add benzyl chloroformate (1.2 eq) dropwise. [1]
- The product may initially separate as an oil which crystallizes upon standing (approx. 16 hours).[1]
- Extract the product into an organic solvent such as ethyl acetate or ether.
- Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
- Evaporate the solvent to obtain the crude solid product.

Purification

The crude **Z-Thr-OMe** is typically purified by recrystallization.

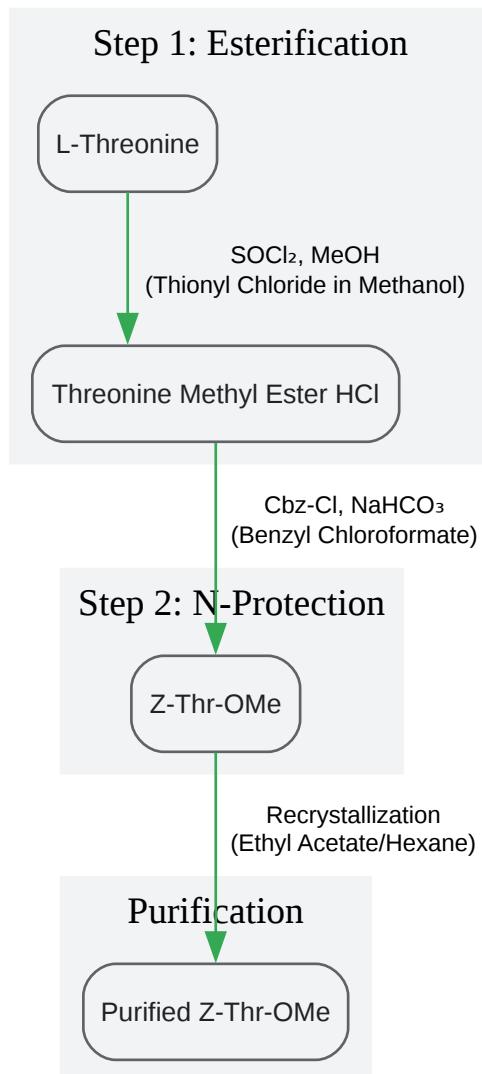
- Protocol:

- Dissolve the crude solid in a minimal amount of hot ethyl acetate.
- Add hexane until the solution becomes cloudy.
- Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
- Collect the white crystals by filtration, wash with cold ethyl acetate/hexane, and dry in vacuo. A typical yield after recrystallization is around 71%. [1]
- For very high purity requirements, preparative HPLC using a C18 column can be employed.[11]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for **Z-Thr-OMe**.



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Caption: Workflow for the synthesis and purification of **Z-Thr-OMe**.

Role in Peptide Synthesis

This diagram shows the general logic of using **Z-Thr-OMe** in a dipeptide synthesis cycle, highlighting the deprotection and coupling steps.



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Caption: Use of **Z-Thr-OMe** in a typical solution-phase peptide coupling reaction.

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